methyl 1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 1H-pyrazole-3-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is soluble in methanol .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “methyl 1-methyl-1H-pyrazole-3-carboxylate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis
The molecular formula of “methyl 1-methyl-1H-pyrazole-3-carboxylate” is C5H6N2O2 . The InChI string isInChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7)
. The Canonical SMILES string is COC(=O)C1=CC=NN1
. Physical And Chemical Properties Analysis
“Methyl 1H-pyrazole-3-carboxylate” is a solid compound . Its molecular weight is 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 .Scientific Research Applications
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Scientific Field: Organic Synthesis and Medicinal Chemistry
- Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
- Many general and practical methods, such as the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types, have resulted in fruitful advancements in the fields of the synthesis and functionalization of pyrazole derivatives .
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Scientific Field: Antifungal Research
- A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Most of them displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
- Topomer CoMFA was employed to develop a three-dimensional quantitative structure-activity relationship model for the compounds .
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Scientific Field: Agrochemistry
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Scientific Field: Coordination Chemistry
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Scientific Field: Organometallic Chemistry
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Scientific Field: Antimicrobial Research
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Scientific Field: Green Synthesis
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Scientific Field: Microwave-Assisted Synthesis
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Scientific Field: Synthesis of Bioactive Chemicals
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Scientific Field: Synthesis of Heterocycles
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Scientific Field: Ligand Synthesis
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Scientific Field: Antimicrobial Research
Safety And Hazards
properties
IUPAC Name |
methyl 1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-3-5(7-8)6(9)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOFOYBXXQAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426885 | |
Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
17827-61-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17827-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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